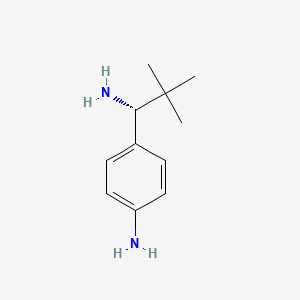
(R)-4-(1-amino-2,2-dimethylpropyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(1-amino-2,2-dimethylpropyl)aniline is a chemical compound with a unique molecular structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aniline group attached to a chiral center, making it an important molecule in stereochemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-amino-2,2-dimethylpropyl)aniline typically involves the reaction of aniline with a chiral amine derivative. One common method includes the use of ®-1-amino-2,2-dimethylpropane as a starting material, which is then reacted with aniline under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of ®-4-(1-amino-2,2-dimethylpropyl)aniline involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its purest form.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(1-amino-2,2-dimethylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Nitro derivatives or quinones.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated, sulfonated, or halogenated products.
Aplicaciones Científicas De Investigación
®-4-(1-amino-2,2-dimethylpropyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of ®-4-(1-amino-2,2-dimethylpropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-(1-amino-2,2-dimethylpropyl)aniline: The enantiomer of the compound, differing in its stereochemistry.
4-(1-amino-2,2-dimethylpropyl)phenol: A similar compound with a hydroxyl group instead of an aniline group.
4-(1-amino-2,2-dimethylpropyl)benzoic acid: A derivative with a carboxylic acid group.
Uniqueness
®-4-(1-amino-2,2-dimethylpropyl)aniline is unique due to its chiral center, which imparts specific stereochemical properties that are crucial for its activity in various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Propiedades
Fórmula molecular |
C11H18N2 |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
4-[(1R)-1-amino-2,2-dimethylpropyl]aniline |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10H,12-13H2,1-3H3/t10-/m0/s1 |
Clave InChI |
CMROCKGXXXEGLT-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)[C@H](C1=CC=C(C=C1)N)N |
SMILES canónico |
CC(C)(C)C(C1=CC=C(C=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


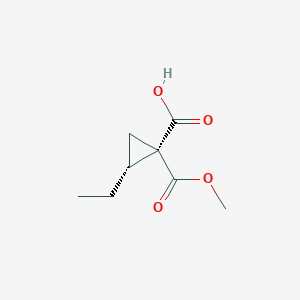
![Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12964766.png)



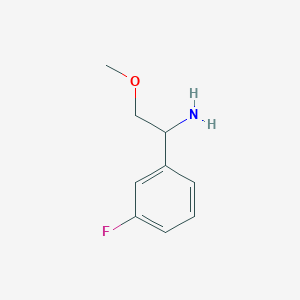

![4-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12964798.png)
![Sodium (4-((([1,1'-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide](/img/structure/B12964801.png)
![Ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12964815.png)
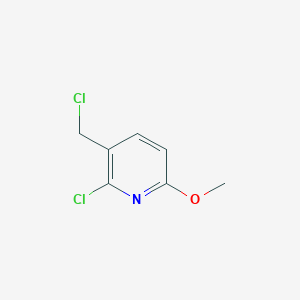
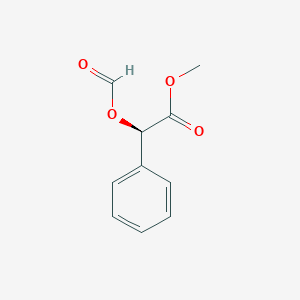
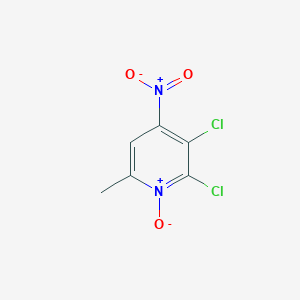
![(S)-3-([2,2'-Bipyridin]-4-yl)-2-aminopropanoic acid](/img/structure/B12964834.png)
